Beauverolides

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

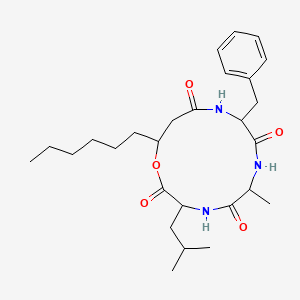

Beauverolides are a group of hydrophobic cyclodepsipeptides produced by the entomopathogenic fungus Beauveria bassiana. These compounds are known for their ability to inhibit sterol O-acyltransferases and calmodulin, which play crucial roles in various biological processes. This compound have garnered significant attention due to their potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beauverolides can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. The synthetic routes typically involve the formation of peptide bonds between amino acids and the incorporation of hydroxy acids to form the cyclodepsipeptide structure. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Beauveria bassiana under controlled conditions. The fungus is cultured in a nutrient-rich medium, and the this compound are extracted from the fermentation broth using organic solvents. The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Beauverolides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance their biological activity or to study their mechanism of action.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

Beauverolides have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, this compound are studied for their unique cyclodepsipeptide structure and their ability to form gels in aqueous solutions. In biology, they are used to investigate the inhibition of sterol O-acyltransferases and calmodulin, which are involved in cholesterol metabolism and calcium signaling, respectively .

In medicine, this compound have shown promise in the treatment of Alzheimer’s disease by reducing senile plaques and in preventing foam cell formation in atherosclerosis. Additionally, this compound are being explored as potential biopesticides due to their ability to inhibit the growth of insect pests .

Mechanism of Action

The mechanism of action of beauverolides involves the inhibition of sterol O-acyltransferases and calmodulin. Sterol O-acyltransferases are enzymes that catalyze the esterification of cholesterol, a critical step in cholesterol metabolism. By inhibiting these enzymes, this compound reduce the formation of cholesterol esters, which can help prevent the development of atherosclerosis .

Calmodulin is a calcium-binding protein that regulates various cellular processes, including muscle contraction, cell division, and signal transduction. This compound inhibit calmodulin by binding to its calcium-binding sites, thereby disrupting its function and affecting calcium signaling pathways .

Comparison with Similar Compounds

Beauverolides are structurally similar to other cyclodepsipeptides such as beauvericin, bassianin, and bassianolide. this compound are unique in their ability to inhibit both sterol O-acyltransferases and calmodulin, whereas other cyclodepsipeptides may target different enzymes or pathways .

List of Similar Compounds:- Beauvericin

- Bassianin

- Bassianolide

- Tenellin

- Oosporein

- Oxalic acid

This compound stand out due to their dual inhibitory action and their potential therapeutic applications in treating Alzheimer’s disease and atherosclerosis.

Properties

CAS No. |

62995-90-8 |

|---|---|

Molecular Formula |

C27H41N3O5 |

Molecular Weight |

487.6 g/mol |

IUPAC Name |

9-benzyl-13-hexyl-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C27H41N3O5/c1-5-6-7-11-14-21-17-24(31)29-22(16-20-12-9-8-10-13-20)26(33)28-19(4)25(32)30-23(15-18(2)3)27(34)35-21/h8-10,12-13,18-19,21-23H,5-7,11,14-17H2,1-4H3,(H,28,33)(H,29,31)(H,30,32) |

InChI Key |

YUJXCNCSPRKCFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.